

# Crystal structure of 4-Chloro-3-fluorocinnamic acid

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## Compound of Interest

Compound Name: 4-Chloro-3-fluorocinnamic acid

CAS No.: 202982-66-9

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An In-depth Technical Guide to the Crystal Structure of **4-Chloro-3-fluorocinnamic Acid**: A Predictive and Analytical Approach

## Abstract

This technical guide provides a comprehensive analysis of the anticipated crystal structure of **4-Chloro-3-fluorocinnamic acid**. As of the latest literature review, a definitive experimental crystal structure for this compound has not been deposited in publicly accessible databases. Consequently, this document leverages a predictive approach, grounded in the established crystallographic data of structurally analogous cinnamic acid derivatives. By examining the known crystal packing motifs, intermolecular interactions, and molecular geometries of closely related compounds, we present a hypothesized model for the crystal structure of **4-Chloro-3-fluorocinnamic acid**. Furthermore, this guide furnishes detailed, field-proven experimental and computational workflows for the future determination and validation of this structure, serving as a vital resource for researchers in crystallography, medicinal chemistry, and drug development.

## Introduction: The Significance of Crystal Structure in Drug Development

**4-Chloro-3-fluorocinnamic acid** is a halogenated derivative of cinnamic acid, a class of compounds recognized for their diverse biological activities and as precursors in the synthesis of pharmaceuticals and other high-value chemicals.[1] The precise three-dimensional

arrangement of molecules in a crystalline solid—its crystal structure—is a critical determinant of a substance's physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. For active pharmaceutical ingredients (APIs), an in-depth understanding of the crystal structure is paramount for formulation development, ensuring batch-to-batch consistency, and navigating the complexities of polymorphism.

Given the absence of an experimentally determined crystal structure for **4-Chloro-3-fluorocinnamic acid** in the public domain, this guide adopts a first-principles, predictive methodology. We will dissect the known crystal structures of key analogues to build a robust, theoretical model of the target compound's solid-state architecture.

## Molecular Profile of 4-Chloro-3-fluorocinnamic Acid

Before delving into the predictive analysis, it is essential to establish the fundamental molecular characteristics of the target compound.

Property	Value	Source
Chemical Name	4-Chloro-3-fluorocinnamic acid	-
CAS Number	202982-66-9	[2]
Molecular Formula	C <sub>9</sub> H <sub>6</sub> ClFO <sub>2</sub>	[2]
Molecular Weight	200.59 g/mol	[2]
Canonical SMILES	<chem>C1=CC(=C(C=C1/C=C/C(=O)O)F)Cl</chem>	-
Predicted Isomer	trans-(E)-isomer	Based on thermodynamic stability

The trans or (E)-isomer of cinnamic acid and its derivatives is generally more common and thermodynamically stable than the cis or (Z)-isomer due to reduced steric hindrance.[3] This guide will focus on the predicted crystal structure of the trans-isomer.

## Analog Analysis: The Foundation for Structural Prediction

The crystal structures of closely related cinnamic acid derivatives provide a foundational basis for predicting the packing and intermolecular interactions of **4-Chloro-3-fluorocinnamic acid**. The carboxylic acid moiety is a strong hydrogen bond donor and acceptor, and its interactions are often the primary drivers of the supramolecular assembly in the crystal lattice.

## Cinnamic Acid: The Parent Molecule

trans-Cinnamic acid exists in multiple polymorphic forms, with the  $\alpha$ - and  $\beta$ -forms being well-characterized.[3][4] In both forms, the molecules are linked by strong O-H...O hydrogen bonds between the carboxylic acid groups to form centrosymmetric dimers. This  $R^2_2(8)$  graph set motif is a highly robust and common feature in the crystal structures of carboxylic acids.[5]

## 4-Chlorocinnamic Acid: The Influence of a Chloro Substituent

The introduction of a chlorine atom at the 4-position of the phenyl ring introduces the potential for other weak intermolecular interactions, such as C-H...O and C-H...Cl hydrogen bonds, as well as halogen bonding. The crystal structure of trans-4-chlorocinnamic acid also exhibits the classic centrosymmetric carboxylic acid dimer.[6][7] The crystal structure of the  $\beta$ -polymorph of trans-cinnamic acid is reported to be quite similar to that of 4-chlorocinnamic acid.[8]

## 3-Fluorocinnamic Acid and 4-Fluorocinnamic Acid: The Role of the Fluoro Substituent

The presence of a highly electronegative fluorine atom can lead to the formation of C-H...F hydrogen bonds, which, although weak, can influence the overall crystal packing. The crystal structure of 4-fluorocinnamic acid has been determined and is available in the Cambridge Structural Database (CSD).[9] The study of polymorphism in 3-fluorocinnamic acid has revealed two distinct  $\beta$ -type polymorphs, indicating the subtle influence of substituent position on crystal packing.[10]

## Crystallographic Data of Analog Compounds

Compound	CSD Refcode	Space Group	a (Å)	b (Å)	c (Å)	$\beta$ (°)	Z
trans-Cinnamic Acid ( $\alpha$ -form)	CINMAC01	P2 <sub>1</sub> /c	17.43	5.72	7.84	97.0	4
trans-Cinnamic Acid ( $\beta$ -form)	CINMAC	P2 <sub>1</sub> /a	8.88	16.52	5.09	114.5	4
trans-4-Chlorocinnamic Acid	CLCINM	P2 <sub>1</sub> /a	16.89	3.86	13.16	108.7	4
trans-4-Fluorocinnamic Acid	FLCINM	P2 <sub>1</sub> /c	15.61	3.84	12.98	109.9	4

Note: The crystallographic data presented here is sourced from publicly available information and the Cambridge Structural Database. The exact values may vary slightly between different refinements.

## Predicted Crystal Structure of 4-Chloro-3-fluorocinnamic Acid

Based on the robust structural motifs observed in its analogs, we can hypothesize the key features of the crystal structure of **4-Chloro-3-fluorocinnamic acid**.

### Dominant Intermolecular Interaction: The Carboxylic Acid Dimer

It is highly probable that **4-Chloro-3-fluorocinnamic acid** will form the characteristic centrosymmetric R<sup>2</sup><sub>2</sub>(8) dimer via strong O-H...O hydrogen bonds between the carboxylic acid

groups. This is the most energetically favorable interaction for this functional group and is consistently observed in related structures.

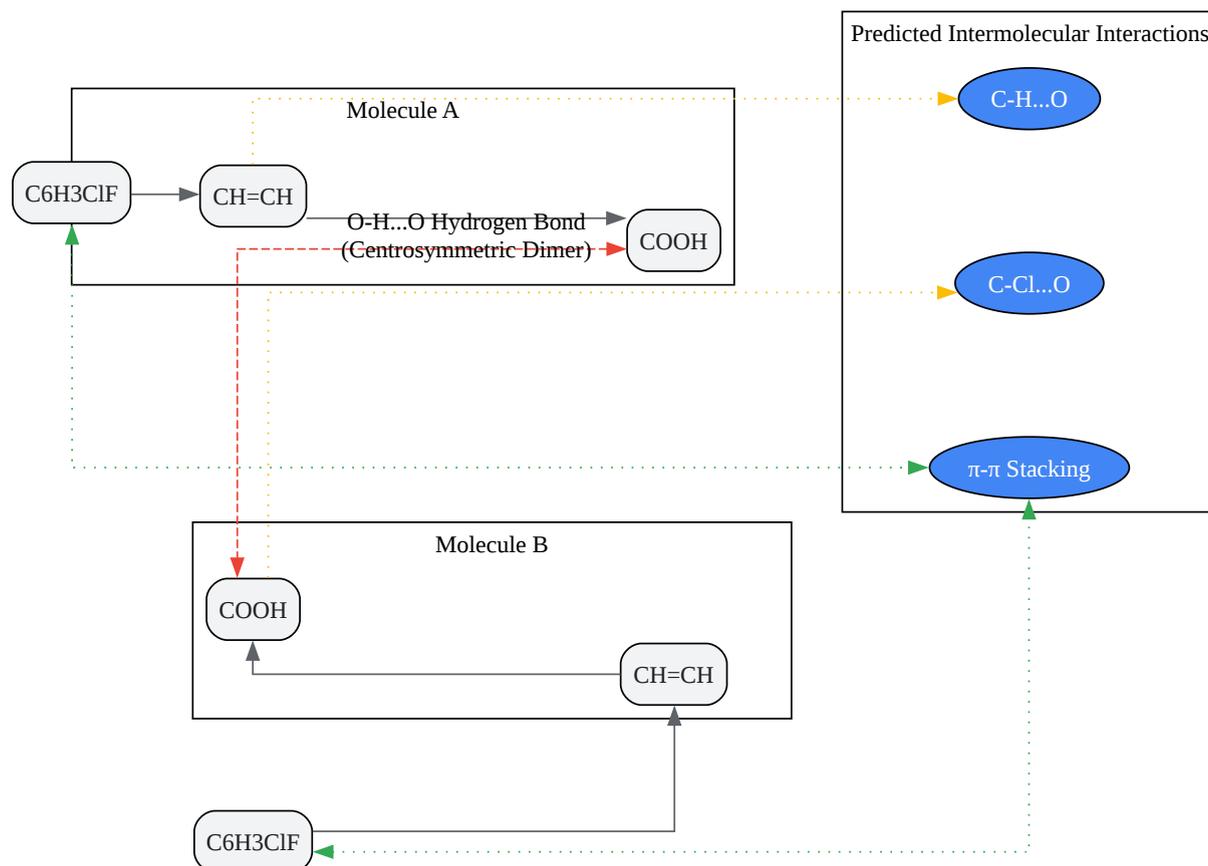
## Secondary and Weaker Interactions

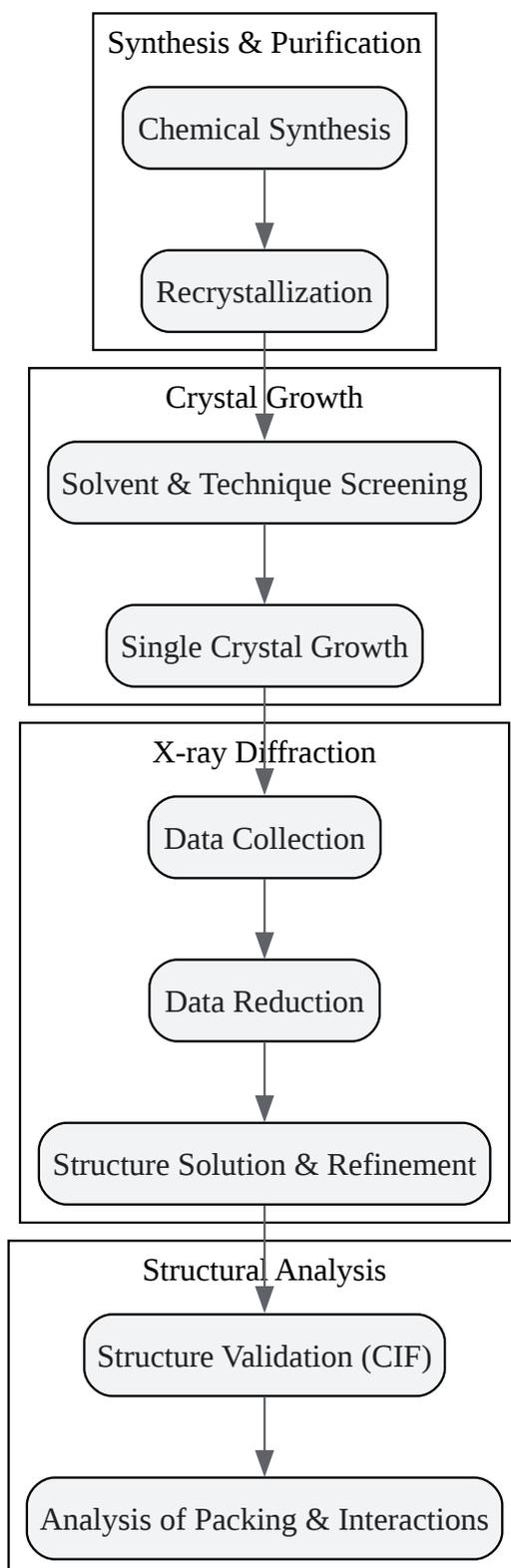
The presence of the chloro and fluoro substituents, along with the aromatic and vinyl C-H groups, introduces a variety of potential weaker intermolecular interactions that will dictate the overall three-dimensional packing of the dimers:

- C-H...O Hydrogen Bonds: These interactions, involving the aromatic or vinyl C-H donors and the carbonyl oxygen acceptor, are common in cinnamic acid derivatives and will likely contribute to the stability of the crystal lattice.
- C-H...F and C-H...Cl Hydrogen Bonds: The fluorine and chlorine atoms can act as weak hydrogen bond acceptors.
- Halogen Bonding: The chlorine atom, with its electropositive  $\sigma$ -hole, could potentially engage in halogen bonding with an electronegative atom, such as the carbonyl oxygen of a neighboring molecule.
- $\pi$ - $\pi$  Stacking: The aromatic rings may participate in offset  $\pi$ - $\pi$  stacking interactions, further stabilizing the crystal structure.

## Hypothesized Crystal Packing

The interplay of these interactions will determine the final crystal packing. A layered structure is plausible, with the hydrogen-bonded dimers forming sheets, and the weaker interactions governing the stacking of these sheets. The relative positioning of the chloro and fluoro substituents will be critical in defining the specific packing arrangement and may lead to the possibility of polymorphism.





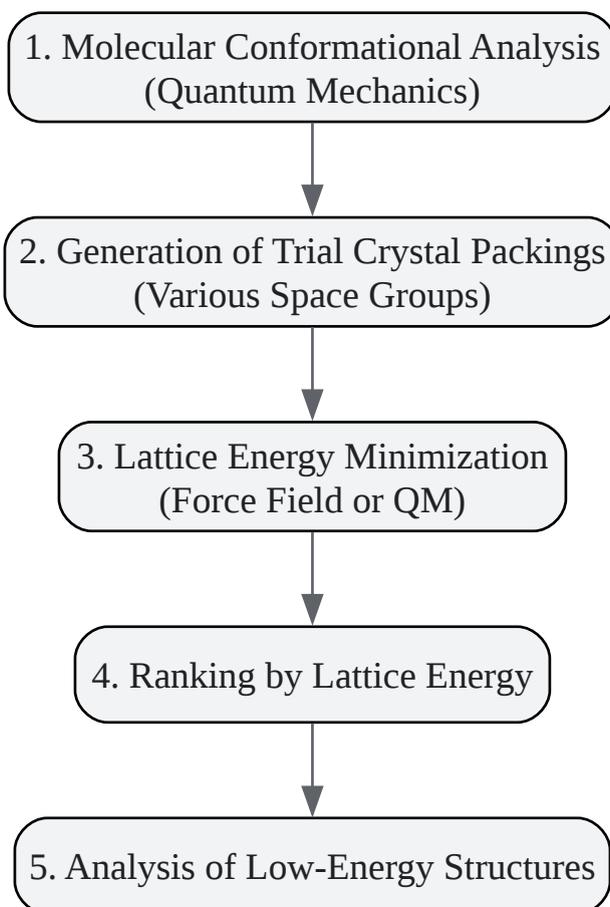
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Caption: Experimental workflow for single-crystal X-ray diffraction.

## Computational Prediction Workflow

In parallel with or in the absence of experimental data, computational methods can be employed to predict the most likely crystal structures. [11][12] Crystal Structure Prediction (CSP) is a powerful tool in modern materials science. [13] Step-by-Step Protocol for CSP:

- **Conformational Analysis:** Perform a conformational search of the isolated molecule using quantum mechanical methods (e.g., Density Functional Theory) to identify low-energy conformers.
- **Crystal Packing Generation:** Generate a large number of hypothetical crystal packings in common space groups for small organic molecules, starting from the low-energy conformers.
- **Lattice Energy Minimization:** For each generated packing, perform a lattice energy minimization using a suitable force field or a more accurate quantum mechanical method. This will relax the crystal structure to the nearest local minimum on the potential energy surface.
- **Ranking of Predicted Structures:** Rank the predicted crystal structures based on their calculated lattice energies. The structure with the lowest lattice energy is the most thermodynamically stable and, therefore, the most likely to be observed experimentally.
- **Analysis of Plausible Structures:** Analyze the most stable predicted structures in terms of their packing motifs and intermolecular interactions to assess their chemical reasonableness.



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Caption: Workflow for computational crystal structure prediction.

## Conclusion

While the definitive crystal structure of **4-Chloro-3-fluorocinnamic acid** awaits experimental elucidation, a robust predictive analysis based on its structural analogs strongly suggests a crystal packing dominated by the formation of centrosymmetric carboxylic acid dimers. The precise three-dimensional architecture will be further directed by a network of weaker intermolecular interactions, including C-H $\cdots$ O, C-H $\cdots$ (F/Cl) hydrogen bonds, and potentially halogen bonding and  $\pi$ - $\pi$  stacking. The provided experimental and computational workflows offer a clear and actionable path for researchers to determine and validate the crystal structure of this and other related compounds, which is a critical step in harnessing their full potential in pharmaceutical and materials science applications.

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